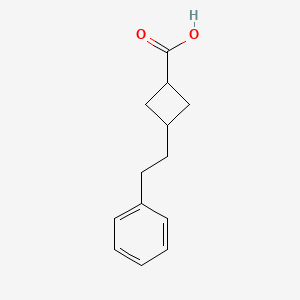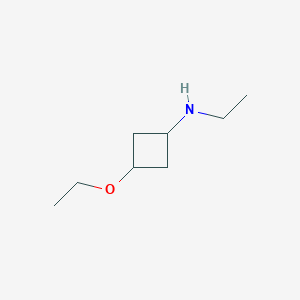
3-ethoxy-N-ethylcyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-ethylcyclobutan-1-amine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethylamine group (-NHCH2CH3) attached to a cyclobutane ring. Cyclobutane itself is a four-membered ring, which introduces significant ring strain due to its angular structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-ethylcyclobutan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine product.
Another method involves the alkylation of cyclobutanone with ethyl iodide, followed by the introduction of the ethoxy group through nucleophilic substitution using sodium ethoxide. This method requires careful control of reaction conditions to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
3-ethoxy-N-ethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, ether derivatives
科学的研究の応用
3-ethoxy-N-ethylcyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. It serves as a model compound for studying the behavior of cycloalkanes in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of 3-ethoxy-N-ethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing cellular processes and signaling pathways.
類似化合物との比較
3-ethoxy-N-ethylcyclobutan-1-amine can be compared with other similar compounds, such as:
Cyclobutanamine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
3-ethoxycyclobutan-1-amine: Similar structure but without the ethyl group, leading to variations in its chemical behavior.
N-ethylcyclobutan-1-amine: Lacks the ethoxy group, affecting its solubility and reactivity.
The presence of both the ethoxy and ethylamine groups in this compound makes it unique, providing a combination of properties that can be exploited in various applications.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-ethoxy-N-ethylcyclobutan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-3-9-7-5-8(6-7)10-4-2/h7-9H,3-6H2,1-2H3 |
InChIキー |
IVVVSATVJRBXMO-UHFFFAOYSA-N |
正規SMILES |
CCNC1CC(C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


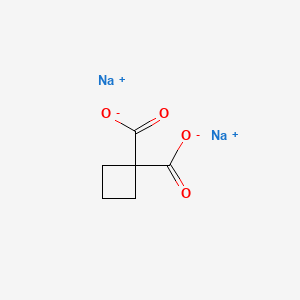
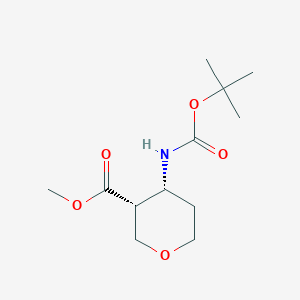
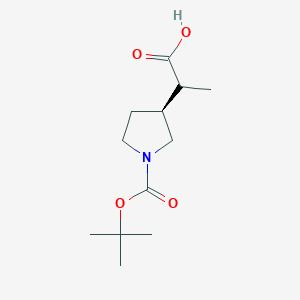
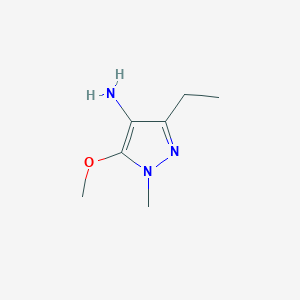
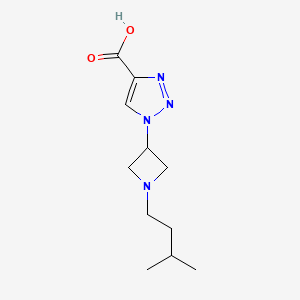
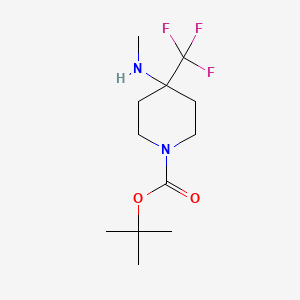
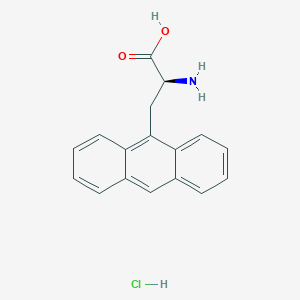
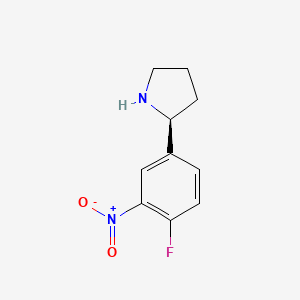
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13337596.png)
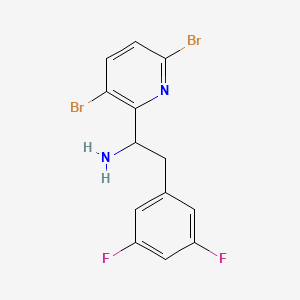
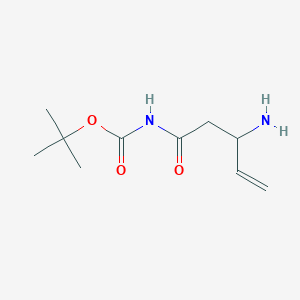
![5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B13337626.png)
